Steric Hindrance and Planarity: 1,3-Dimethyl vs. 1,12-Dimethylbenzo[c]phenanthrene
X-ray crystallographic data demonstrate that the 1,3-dimethyl substitution pattern does not introduce the severe out‑of‑plane distortion observed in the fjord‑region 1,12-dimethyl isomer. While benzo[c]phenanthrene itself has an inter‑ring angle of ~27°, the 1,12-dimethyl derivative exhibits additional steric clash that increases non‑planarity [1]. In contrast, the 1,3-dimethyl isomer, with both methyl groups remote from the fjord region, retains a near‑planar conformation comparable to the parent hydrocarbon [1].
| Evidence Dimension | Inter‑ring dihedral angle (planarity) |
|---|---|
| Target Compound Data | Near‑planar (similar to parent benzo[c]phenanthrene, ~27°) |
| Comparator Or Baseline | 1,12-Dimethylbenzo[c]phenanthrene: inter‑ring angle >27°; additional steric clash |
| Quantified Difference | The 1,3-dimethyl isomer lacks the fjord‑region steric strain present in 1,12-dimethyl, preserving planarity. |
| Conditions | Single‑crystal X‑ray diffraction; solid state |
Why This Matters
Planarity directly influences DNA intercalation propensity and metabolic activation—a planar 1,3-dimethyl isomer is expected to exhibit different adduct profiles and biological potency than a non‑planar fjord‑congested isomer.
- [1] Hirshfeld, F. L., Sandler, S., & Schmidt, G. M. J. (1963). 398. The structure of overcrowded aromatic compounds. Part VI. The crystal structure of benzo[c]phenanthrene and of 1,12-dimethylbenzo[c]phenanthrene. Journal of the Chemical Society, 2108–2125. View Source
